molecular formula C9H8ClNOS B102127 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 15182-83-9

7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B102127
CAS RN: 15182-83-9
M. Wt: 213.68 g/mol
InChI Key: CKRMHETZULBGOC-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been investigated in detail.

Mechanism Of Action

The mechanism of action of 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one is not fully understood. However, it has been shown to inhibit the growth of various microorganisms by interfering with their DNA synthesis and replication. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Studies have shown that 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, it has been investigated for its potential to regulate glucose metabolism and insulin secretion, which may have implications for the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one in lab experiments is its potential to inhibit the growth of various microorganisms, which may be useful in studying their biology and pathogenesis. Additionally, its potential therapeutic effects in various diseases make it an attractive compound for further investigation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several future directions for the study of 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one. One direction is to investigate its potential therapeutic effects in various diseases, such as cancer, diabetes, and neurodegenerative diseases. Another direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, the development of new synthesis methods and the investigation of its potential applications in other scientific fields, such as materials science, may also be fruitful areas of research.

Synthesis Methods

The synthesis of 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one has been achieved using various methods, including the reaction of 2-aminothiophenol with chloroacetyl chloride, the reaction of 2-mercaptobenzothiazole with chloroacetic acid, and the reaction of 2-mercaptobenzothiazole with chloroacetyl chloride. The yield and purity of the compound depend on the specific synthesis method used.

Scientific Research Applications

7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one has been extensively studied for its potential applications in various scientific fields. It has been investigated for its antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

CAS RN

15182-83-9

Product Name

7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one

Molecular Formula

C9H8ClNOS

Molecular Weight

213.68 g/mol

IUPAC Name

7-chloro-5-methyl-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C9H8ClNOS/c1-5-2-6(10)3-7-9(5)11-8(12)4-13-7/h2-3H,4H2,1H3,(H,11,12)

InChI Key

CKRMHETZULBGOC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1NC(=O)CS2)Cl

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)CS2)Cl

Other CAS RN

15182-83-9

Origin of Product

United States

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